molecular formula C16H14N2O3S2 B2982216 N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896361-20-9

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

Cat. No.: B2982216
CAS No.: 896361-20-9
M. Wt: 346.42
InChI Key: RSAFUDMHXZNZPT-UHFFFAOYSA-N
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Description

N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole moiety substituted with a methyl group at the 4-position and a methylsulfonyl group at the 2-position of the benzamide ring.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-10-6-5-8-12-14(10)17-16(22-12)18-15(19)11-7-3-4-9-13(11)23(2,20)21/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAFUDMHXZNZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the benzothiazole derivative with 2-(methylsulfonyl)benzoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents on Benzamide Thiazole Substituents Molecular Weight Key Activities/Properties Reference
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide 2-(methylsulfonyl) 4-methylbenzo[d]thiazol-2-yl 362.4 (calc.) Kinase inhibition, SAR studies
3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a) 3-(methylsulfonyl) 4-pyridin-2-yl 359.4 In vitro bioactivity screening
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 3-(methylsulfonyl) 4-(2,4-dichlorophenyl) 427.3 Not reported (structural analog)
N-(4-Methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide 2-(4-(methylsulfonyl)phenyl) 4-methylbenzo[d]thiazol-2-yl 375.4 Structural diversification

Key Observations :

  • Position of sulfonyl groups : The 2-(methylsulfonyl) substitution in the target compound contrasts with 3-(methylsulfonyl) in compound 7a . This positional difference may alter steric and electronic interactions with biological targets.
  • Thiazole substituents : Replacing the 4-methylbenzo[d]thiazole group with pyridin-2-yl (7a) or dichlorophenyl (17) modulates lipophilicity and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Data and SAR Findings

Compound Name Biological Target/Activity Potency (IC50/EC50) Key SAR Insight Reference
N-(Thiazol-2-yl)-benzamide analogs Zinc-activated channels (ZAC) 0.3–30 μM Electron-withdrawing groups (e.g., sulfonyl) enhance antagonism
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Corrosion inhibition Not quantified Amino group improves adsorption on metal surfaces
GSK1570606A (N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Kinase inhibition Submicromolar Pyridinyl-thiazole backbone critical for ATP-binding

Key Trends :

  • Electron-withdrawing groups : The methylsulfonyl group in the target compound may enhance binding to targets like ZAC or kinases by increasing electrophilicity .
  • Thiazole modifications : Substitutions on the thiazole ring (e.g., pyridin-2-yl in 7a) improve solubility and target engagement .

Spectroscopic Characterization

  • IR Spectroscopy : Sulfonyl groups exhibit strong νS=O stretches at ~1150–1350 cm⁻¹, while thiazole C=S vibrations appear at ~1243–1258 cm⁻¹ .
  • NMR: For N-(6-aminobenzo[d]thiazol-2-yl)benzamide, NH protons resonate at δ 12.51 ppm, whereas nitro analogs show downfield shifts (δ 13.26 ppm) .

Biological Activity

N-(4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound possesses a unique structure characterized by the presence of a benzothiazole moiety and a methylsulfonyl group . Its molecular formula is C13H13N2O2SC_{13}H_{13}N_{2}O_{2}S, with a molecular weight of approximately 265.31 g/mol. The structural features contribute to its solubility and reactivity, which are critical for biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory pathways. The mechanism of action may involve:

  • Inhibition of Cyclooxygenase Enzymes (COX-1 and COX-2) : Similar compounds have demonstrated significant inhibition of these enzymes, which play a crucial role in inflammation processes.
  • Acetylcholinesterase Inhibition : Compounds with similar structural features have shown potential as acetylcholinesterase inhibitors, which are relevant for conditions like Alzheimer's disease .

Biological Activity Overview

The biological activities associated with this compound include:

  • Anti-inflammatory Properties : Demonstrated through the inhibition of COX enzymes.
  • Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by inhibiting acetylcholinesterase.
  • Antitumor Activity : Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure can enhance cytotoxicity against cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. Notably:

Study FocusFindings
COX InhibitionSignificant inhibition observed; IC50 values comparable to standard drugs.
Acetylcholinesterase ActivityCompounds similar to this structure showed IC50 values as low as 2.7 µM .
CytotoxicityIC50 values reported below 2 µg/mL against specific cancer cell lines .

Case Studies

  • Anti-inflammatory Activity : A study highlighted that derivatives of benzothiazole exhibited anti-inflammatory effects by modulating COX enzyme activity, suggesting similar potential for this compound.
  • Neuroprotective Research : Investigations into thiazole derivatives indicated promising results in inhibiting acetylcholinesterase, supporting the hypothesis that this compound may offer neuroprotective benefits against cognitive decline associated with Alzheimer's disease .
  • Antitumor Efficacy : SAR studies demonstrated that modifications to the thiazole ring can significantly enhance cytotoxic activity against cancer cell lines, indicating the potential for this compound in cancer therapy .

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